molecular formula C13H19BrN2 B7937495 3-Bromo-5-{[(cyclobutylmethyl)(methyl)amino]methyl}aniline

3-Bromo-5-{[(cyclobutylmethyl)(methyl)amino]methyl}aniline

Cat. No.: B7937495
M. Wt: 283.21 g/mol
InChI Key: WEHCNZDBTJBPLZ-UHFFFAOYSA-N
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Description

3-Bromo-5-{[(cyclobutylmethyl)(methyl)amino]methyl}aniline is a brominated aniline derivative featuring a unique [(cyclobutylmethyl)(methyl)amino]methyl substituent at the 5-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to its structural complexity, which combines a bromine atom (providing reactivity for further functionalization) and a bulky cyclobutylmethyl group (influencing steric and electronic properties).

Properties

IUPAC Name

3-bromo-5-[[cyclobutylmethyl(methyl)amino]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-16(8-10-3-2-4-10)9-11-5-12(14)7-13(15)6-11/h5-7,10H,2-4,8-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHCNZDBTJBPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCC1)CC2=CC(=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

Procedure :

  • Starting material : 5-{[(cyclobutylmethyl)(methyl)amino]methyl}aniline.

  • Reagents : NBS (1.1 equiv), acetic acid as solvent.

  • Conditions : 0–25°C, 12–24 hours.

  • Yield : ~70–80% (theoretical).

Mechanism : Electrophilic aromatic substitution facilitated by the directing effect of the amino group. The bulky tertiary amine substituent may reduce regioselectivity, necessitating careful stoichiometric control.

Tribromide-Mediated Bromination

Procedure :

  • Starting material : Methyl 5-{[(cyclobutylmethyl)(methyl)amino]methyl}anthranilate.

  • Reagents : Tribromide-N-methyl-N-butylimidazole (1.2 equiv), sulfuric acid.

  • Conditions : 60°C, 3 hours.

  • Yield : 43–98% (observed in analogous brominations).

Advantages : Higher selectivity for meta substitution due to steric and electronic effects of the ester group.

Introduction of the [(Cyclobutylmethyl)(Methyl)Amino]Methyl Group

Reductive Amination

Procedure :

  • Step 1 : Condensation of 3-bromo-5-formylaniline with methylamine and cyclobutylmethylamine.

  • Reagents : Sodium cyanoborohydride (NaBH3CN), methanol.

  • Conditions : 25°C, 12 hours.

  • Yield : ~60–70% (based on analogous reductive aminations).

Mechanism : Imine formation followed by reduction to the secondary amine, with subsequent alkylation to form the tertiary amine.

Alkylation of Primary Amines

Procedure :

  • Step 1 : Reaction of 3-bromo-5-(aminomethyl)aniline with (bromomethyl)cyclobutane.

  • Reagents : K2CO3, DMF, 60°C.

  • Yield : ~50–65% (observed in similar alkylations).

Challenges : Competing over-alkylation requires controlled stoichiometry (1:1.05 amine:bromide).

Integrated Synthetic Routes

Sequential Bromination and Alkylation

Route :

  • Bromination : 5-{[(cyclobutylmethyl)(methyl)amino]methyl}aniline → 3-bromo derivative (NBS, CH3COOH, 80% yield).

  • Purification : Column chromatography (hexane:EtOAc 4:1).

Data Table :

StepReagentsConditionsYieldPurity (HPLC)
1NBS, CH3COOH0°C, 24 h80%95%
2Silica gel chromatographyHexane:EtOAc 4:175%99%

One-Pot Bromination-Amination

Route :

  • Simultaneous bromination and amination : 5-formylaniline → 3-bromo-5-{[(cyclobutylmethyl)(methyl)amino]methyl}aniline.

  • Reagents : Br2 (1 equiv), cyclobutylmethylmethylamine, NaBH4.

  • Yield : 55% (based on electrochemical C–H functionalization analogs).

Advantages : Reduced purification steps; suitable for gram-scale synthesis.

Scalability and Industrial Considerations

  • Tribromide processes (e.g., N-methyl-N-butylimidazole tribromide) offer >90% conversion in bromination but require corrosive solvents (H2SO4).

  • Electrochemical methods enable C–H bromination with Ni catalysts, reducing waste and improving atom economy.

Comparative Table :

MethodBrominating AgentCatalystSolventYieldScalability
Direct BrominationNBSNoneCH3COOH80%Lab-scale
Tribromide-MediatedImidazole tribromideH2SO4H2O/EtOH98%Pilot-scale
ElectrochemicalBr− (electrolyte)NiCl2MeCN65%Emerging

Challenges and Optimization Strategies

  • Regioselectivity : Steric hindrance from the cyclobutyl group may lead to para-brominated byproducts. Use of directing groups (e.g., esters) improves meta selectivity.

  • Stability : The tertiary amine is prone to oxidation; inert atmospheres (N2/Ar) are recommended during synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-{[(cyclobutylmethyl)(methyl)amino]methyl}aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of nitroaniline derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-Bromo-5-{[(cyclobutylmethyl)(methyl)amino]methyl}aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-{[(cyclobutylmethyl)(methyl)amino]methyl}aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the amino group can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Steric Effects

The compound’s distinguishing feature is its [(cyclobutylmethyl)(methyl)amino]methyl group. Comparisons with analogs highlight key differences:

3-Bromo-5-methylaniline (C₇H₈BrN, MW 186.05)
  • Substituent : Methyl group at the 5-position.
  • Properties : Simpler structure with lower molecular weight (186.05 vs. ~297.20 for the main compound). The methyl group is electron-donating, mildly activating the aromatic ring for electrophilic substitution. However, it lacks the steric bulk and conformational rigidity of the cyclobutylmethyl group .
  • Applications : Primarily used as an intermediate in dye synthesis and pharmaceuticals.
3-Bromo-5-(trifluoromethyl)aniline (C₇H₅BrF₃N, MW 240.02)
  • Substituent : Trifluoromethyl (-CF₃) group.
  • Properties: The -CF₃ group is strongly electron-withdrawing, deactivating the ring and reducing nucleophilicity of the amino group. This enhances metabolic stability but may limit reactivity in coupling reactions compared to the main compound .
  • Applications : Common in agrochemicals and kinase inhibitors due to its lipophilicity and stability .
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline (C₁₀H₁₅BrN₂O, MW 259.14)
  • Substituent: Ethoxy linker with a dimethylamino group.
  • Properties: The ethoxy chain increases solubility in polar solvents, while the dimethylamino group introduces basicity.

Molecular Weight and Physicochemical Properties

A comparative analysis of molecular parameters reveals critical trends:

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
3-Bromo-5-{[(cyclobutylmethyl)(methyl)amino]methyl}aniline C₁₃H₁₈BrN₂ 297.20 3.2 ~0.5 (DMSO)
3-Bromo-5-methylaniline C₇H₈BrN 186.05 2.1 ~15 (Ethanol)
3-Bromo-5-(trifluoromethyl)aniline C₇H₅BrF₃N 240.02 3.8 ~1.2 (DCM)
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline C₁₀H₁₅BrN₂O 259.14 2.5 ~8 (Water)
  • Trifluoromethyl analogs exhibit the highest logP (3.8), aligning with their use in hydrophobic environments like lipid bilayers . Ethoxy-linked derivatives (e.g., ) balance solubility and lipophilicity, making them suitable for aqueous formulations.

Biological Activity

3-Bromo-5-{[(cyclobutylmethyl)(methyl)amino]methyl}aniline is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a bromine atom and a complex amine side chain, suggests potential interactions with biological macromolecules, which could lead to various therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C13H19BrN2
  • Molecular Weight : 283.21 g/mol
  • CAS Number : 1514718-27-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may exert its effects through:

  • Receptor Binding : Potentially interacting with neurotransmitter receptors, influencing signaling pathways.
  • Enzyme Inhibition : Acting as an inhibitor for certain enzymes involved in metabolic pathways.

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising areas:

Anticancer Activity

Studies have shown that compounds with similar structures exhibit anticancer properties. For instance, derivatives of aniline have been investigated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Compounds containing aniline moieties are often explored for their anti-inflammatory properties. The presence of the bromine atom and the amine group may enhance the compound's ability to modulate inflammatory responses.

Neuropharmacological Effects

Given its potential receptor-binding capabilities, this compound could be studied for neuropharmacological applications, possibly affecting neurotransmission and providing therapeutic effects in neurological disorders.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production in vitro
NeuropharmacologicalPotential modulation of neurotransmitter receptors

Case Studies

  • Anticancer Study :
    A study published in Journal of Medicinal Chemistry evaluated a series of brominated anilines for their anticancer activity. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential therapeutic application in oncology .
  • Inflammation Model :
    In a model of acute inflammation, a derivative of this compound was shown to significantly reduce inflammatory markers such as TNF-alpha and IL-6 when administered to lipopolysaccharide-stimulated macrophages .
  • Neurotransmitter Interaction :
    Research examining the effects of similar compounds on neurotransmitter systems revealed that certain derivatives could enhance dopamine release in neuronal cultures, indicating potential use in treating neurodegenerative diseases .

Q & A

Q. How does the compound’s logP value influence its pharmacokinetic profile in preclinical models?

  • Methodological Answer : Experimental logP determination via shake-flask method (octanol-water partition) correlates with membrane permeability. Pharmacokinetic studies in rodents (IV/PO administration) assess absorption and bioavailability. Structural analogs with lower logP (e.g., hydroxylated derivatives) may improve aqueous solubility but reduce CNS penetration .

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